p-Cl-Amlodipine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

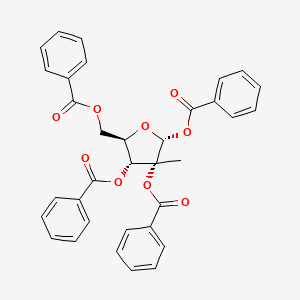

p-Cl-Amlodipine is synthesized through a Hantzsch reaction involving a pyrrole derivative with methyl aminocrotonate and 2-chlorobenzaldehyde. This process yields Amlodipine with a total yield of 45%. The structure of Amlodipine is confirmed through 1H-NMR, indicating the process's suitability for scale production due to its controllability and high yield (Wu Yunzhen, Wu Ningping, & Liu Wenhui, 2011).

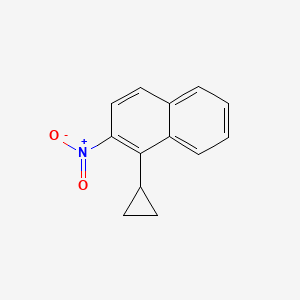

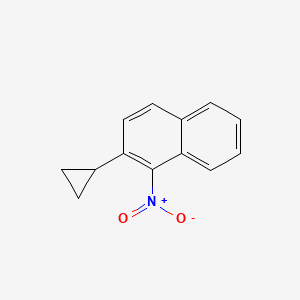

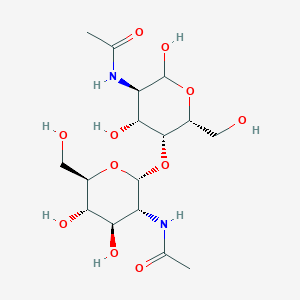

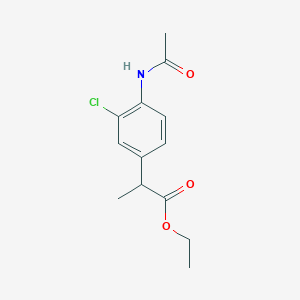

Molecular Structure Analysis

The molecular dynamics, physical, and thermal stability of amorphous Amlodipine besylate have been extensively studied, particularly when entrapped in a polymer matrix. Analysis includes differential scanning calorimetry and various spectroscopic techniques (FTIR, FT Raman, UV-visible spectroscopy), indicating the compound's stable amorphous solid dispersion and glass forming ability (Safna K.P. Hussan et al., 2018).

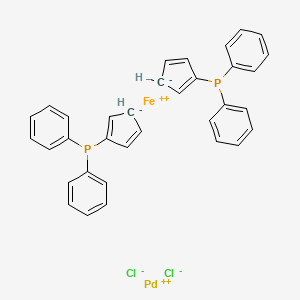

Chemical Reactions and Properties

Amlodipine's chemical reactivity has been observed in interactions leading to the formation of various complexes with metals, indicating its ability to act as a ligand. These reactions result in different pharmacological and potentially therapeutic properties, enhancing its utility beyond its primary function as an antihypertensive agent (M. Refat & F.A. Al-Saif, 2013).

Physical Properties Analysis

The glass forming ability and physical stability of Amlodipine in various dispersions have been a significant focus. Differential scanning calorimetry and molecular dynamics studies reveal insights into the amorphous states of Amlodipine, offering better shelf life and stability for pharmaceutical applications (Safna K.P. Hussan et al., 2018).

Chemical Properties Analysis

The chemical properties of Amlodipine, such as its interaction with cytochrome P450 enzymes, highlight its metabolic pathways and potential drug-drug interactions. Amlodipine is metabolized primarily via dehydrogenation of its dihydropyridine moiety, with CYP3A4 playing a crucial role in this metabolic clearance (Yanlin Zhu et al., 2014). Additionally, its ability to form stable complexes with metals showcases its versatility in chemical properties and potential uses beyond its primary application as a cardiovascular medication.

Zukünftige Richtungen

The management of acute ischemic stroke has undergone a paradigm shift in the past decade, largely led by endovascular thrombectomy, with contributions through improvements in thrombectomy devices, medical management, and stroke workflows . Amlodipine, with its unique properties, may provide enhanced cardiovascular protections compared with other antihypertensive agents .

Eigenschaften

CAS-Nummer |

90445-02-6 |

|---|---|

Produktname |

p-Cl-Amlodipine |

Molekularformel |

C₂₀H₂₅ClN₂O₅ |

Molekulargewicht |

408.88 |

Synonyme |

3-Ethyl 5-methyl Ester 2-[(2-Aminoethoxy)methyl]-4-(4-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.